1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO4 It is a derivative of cyclohexane, featuring a methoxyacetamido group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid can be synthesized through a multi-step process involving the introduction of the methoxyacetamido group and the carboxylic acid functionality onto the cyclohexane ring. One common method involves the reaction of cyclohexanone with methoxyacetic acid in the presence of a suitable catalyst to form the intermediate 1-(2-methoxyacetyl)cyclohexane. This intermediate is then subjected to amidation using ammonia or an amine to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid: A simpler derivative of cyclohexane with only a carboxylic acid group.
1-(2-Aminoacetamido)cyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of a methoxy group.
1-(2-Hydroxyacetamido)cyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Methoxyacetamido)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
652172-86-6 |
---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-[(2-methoxyacetyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-15-7-8(12)11-10(9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
PHOTYAOCLJGTLL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NC1(CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.